molecular formula C10H10F2N2O B13474523 1-(2,4-Difluoro-phenyl)-piperazin-2-one

1-(2,4-Difluoro-phenyl)-piperazin-2-one

Cat. No.: B13474523
M. Wt: 212.20 g/mol
InChI Key: ASNDDIMHUDPOHX-UHFFFAOYSA-N
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Description

1-(2,4-Difluoro-phenyl)-piperazin-2-one is a fluorinated organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a 2,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluoro-phenyl)-piperazin-2-one typically involves the reaction of 2,4-difluoroaniline with ethylene oxide to form the corresponding 2,4-difluorophenyl ethanolamine. This intermediate is then cyclized with phosgene or a similar reagent to yield the desired piperazin-2-one structure .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluoro-phenyl)-piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

1-(2,4-Difluoro-phenyl)-piperazin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of antifungal and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,4-Difluoro-phenyl)-piperazin-2-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone
  • 2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone
  • 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl-propenone

Comparison: 1-(2,4-Difluoro-phenyl)-piperazin-2-one is unique due to its piperazine ring structure, which imparts distinct chemical and biological properties compared to other fluorinated compounds. The presence of the piperazine ring enhances its solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H10F2N2O

Molecular Weight

212.20 g/mol

IUPAC Name

1-(2,4-difluorophenyl)piperazin-2-one

InChI

InChI=1S/C10H10F2N2O/c11-7-1-2-9(8(12)5-7)14-4-3-13-6-10(14)15/h1-2,5,13H,3-4,6H2

InChI Key

ASNDDIMHUDPOHX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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